N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide
Overview
Description
N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential use in various research applications. This compound belongs to a class of drugs called PPARδ agonists, which are known to have significant effects on lipid metabolism and energy homeostasis.
Mechanism of Action
N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved energy metabolism and insulin sensitivity, making this compound a potential therapeutic target for metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve lipid metabolism and energy homeostasis in various animal models. It has been shown to increase fatty acid oxidation, decrease lipid accumulation, and improve insulin sensitivity. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation without the confounding effects of other PPAR subtypes. However, one limitation of using this compound is its potential to cause cancer. Studies have shown that prolonged exposure to this compound can lead to the development of tumors in rats. Therefore, caution should be exercised when using this compound in lab experiments.
Future Directions
There are several future directions for the research of N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential use as a performance-enhancing drug. This compound has been banned by the World Anti-Doping Agency due to its potential to enhance endurance performance. However, further studies are needed to determine the long-term effects of this compound on athletic performance and health.
Scientific Research Applications
N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide has been widely used in scientific research for its potential applications in various fields. One of the main areas of interest is its effect on lipid metabolism. Studies have shown that this compound can activate PPARδ, which in turn regulates the expression of genes involved in lipid metabolism. This makes this compound a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-phenoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(9-16-3)14-13(15)11(2)17-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCIRGOZKXTFJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(C)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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